molecular formula C9H8N2S2 B1274096 5-Amino-4-phenylthiazole-2(3H)-thione CAS No. 6964-10-9

5-Amino-4-phenylthiazole-2(3H)-thione

Cat. No. B1274096
CAS RN: 6964-10-9
M. Wt: 208.3 g/mol
InChI Key: DFBLEVVSFACJOY-UHFFFAOYSA-N
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Description

5-Amino-4-phenylthiazole-2(3H)-thione is a chemical compound with the molecular formula C9H8N2S2 and a molecular weight of 208.3 .


Synthesis Analysis

Thiazoles, including 5-Amino-4-phenylthiazole-2(3H)-thione, are synthesized through various artificial paths and varied physico-chemical factors . For instance, Turan-Zitouni et al. synthesized bisthiazole derivatives through a two-step process involving the synthesis of 1,1′-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(thiourea) from the reaction of 3,3′-dimethoxybiphenyl-4,4′-diamine with potassium thiocyanate .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Antibacterial Activity

Thiazole-based compounds, including 5-amino-4-phenyl-1,3-thiazole-2-thiol, have demonstrated significant antibacterial activity . For instance, some synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus .

Antifungal Activity

These compounds have also shown potent antifungal activity against Candida albicans and Candida glabrata .

Anti-inflammatory Activity

Thiazole-based compounds are known for their anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant Activity

Some thiazole-based compounds have displayed better DPPH radical scavenging potency, indicating their potential as antioxidants .

Antitumor Activity

Thiazoles are known to exhibit antitumor activity . This suggests that 5-amino-4-phenyl-1,3-thiazole-2-thiol could potentially be used in cancer treatment.

Antidiabetic Activity

Thiazole derivatives have been found to exhibit antidiabetic activity , indicating a potential use of this compound in the treatment of diabetes.

Antiviral Activity

Thiazole-based compounds have also been found to exhibit antiviral properties , suggesting potential applications in antiviral drug development.

Corrosion Inhibition

2-Amino-5-phenyl-1,3,4-thiadiazole has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl . This suggests that 5-amino-4-phenyl-1,3-thiazole-2-thiol could potentially be used as a corrosion inhibitor.

Future Directions

Thiazoles are a significant potential class of compounds in the chemical world, showing notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in cancer therapy . Future research will likely continue to explore the synthesis and biological actions of materials having the thiazole moiety .

properties

IUPAC Name

5-amino-4-phenyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c10-8-7(11-9(12)13-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBLEVVSFACJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219901
Record name 5-Amino-4-phenylthiazole-2(3H)-thione
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Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6964-10-9
Record name 5-Amino-4-phenyl-2(3H)-thiazolethione
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Record name 5-Amino-4-phenylthiazole-2(3H)-thione
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Record name NSC66334
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Record name 5-Amino-4-phenylthiazole-2(3H)-thione
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Record name 5-amino-4-phenylthiazole-2(3H)-thione
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